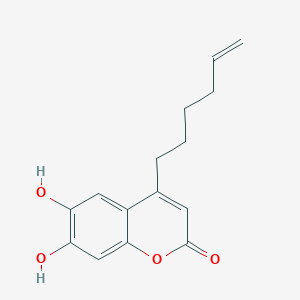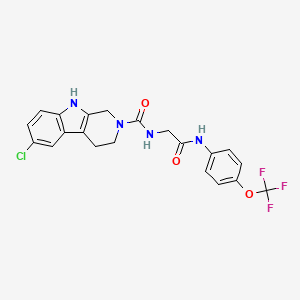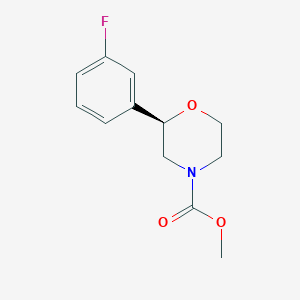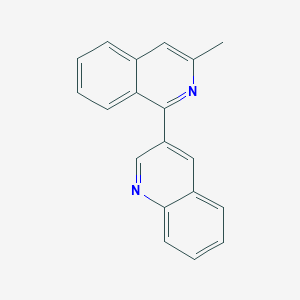
3-(3-Methylisoquinolin-1-yl)quinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(3-Methylisoquinolin-1-yl)quinoline is a heterocyclic compound that belongs to the class of isoquinoline derivatives. Isoquinoline and its derivatives are known for their wide range of biological activities and are considered important components in various pharmaceutical and industrial applications . This compound, with its unique structure, has garnered interest in the fields of organic and medicinal chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of isoquinoline derivatives, including 3-(3-Methylisoquinolin-1-yl)quinoline, can be achieved through various methods. One common approach involves the cyclization of aromatic aldehydes and aminoacetals under acidic conditions . Another method includes the use of metal catalysts or catalyst-free processes in water, which are considered more environmentally friendly .
Industrial Production Methods
Industrial production of isoquinoline derivatives often employs large-scale synthetic routes that prioritize yield and purity. Methods such as the Pomeranz-Fritsch reaction, which uses aromatic aldehydes and aminoacetals, are commonly used . Additionally, advancements in green chemistry have led to the development of more sustainable and efficient production methods .
Analyse Chemischer Reaktionen
Types of Reactions
3-(3-Methylisoquinolin-1-yl)quinoline undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions are common, with reagents such as halogens and alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogens in the presence of a catalyst like iron(III) chloride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction can produce tetrahydroquinoline derivatives .
Wissenschaftliche Forschungsanwendungen
3-(3-Methylisoquinolin-1-yl)quinoline has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the treatment of infectious diseases and cancer.
Industry: Utilized in the production of dyes and pigments due to its stable structure and reactivity
Wirkmechanismus
The mechanism of action of 3-(3-Methylisoquinolin-1-yl)quinoline involves its interaction with various molecular targets and pathways. It is known to inhibit certain enzymes and interfere with DNA replication in microbial cells, leading to its antimicrobial properties . Additionally, its structure allows it to interact with cellular receptors, making it a potential candidate for anticancer therapies .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-Hydroxy-1-(7-hydroxy-6-methylisoquinolin-1-yl)propan-1-one
- 3-Hydroxy-1-(7-methoxy-6-methylisoquinolin-1-yl)propan-1-one
Uniqueness
3-(3-Methylisoquinolin-1-yl)quinoline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
919786-58-6 |
|---|---|
Molekularformel |
C19H14N2 |
Molekulargewicht |
270.3 g/mol |
IUPAC-Name |
3-methyl-1-quinolin-3-ylisoquinoline |
InChI |
InChI=1S/C19H14N2/c1-13-10-14-6-2-4-8-17(14)19(21-13)16-11-15-7-3-5-9-18(15)20-12-16/h2-12H,1H3 |
InChI-Schlüssel |
IMQWLKXKKPTREN-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC2=CC=CC=C2C(=N1)C3=CC4=CC=CC=C4N=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


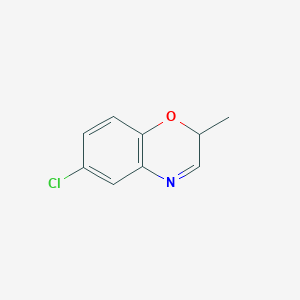

![2,2,3,3-Tetrafluoro-2,3-dihydro-1H-cyclopenta[a]naphthalene](/img/structure/B12626347.png)

![(4-Methylphenyl){4-[(4-methylphenyl)methyl]phenyl}methanone](/img/structure/B12626378.png)
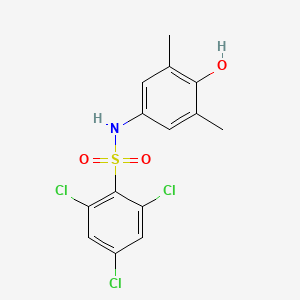


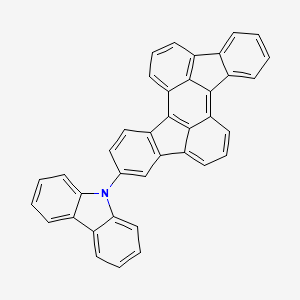
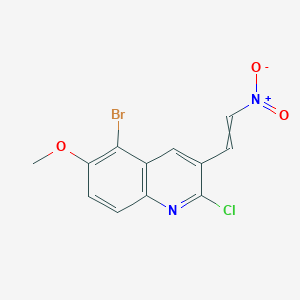
![N-[(1,10-Phenanthrolin-2-yl)methyl]-L-tyrosine](/img/structure/B12626422.png)
